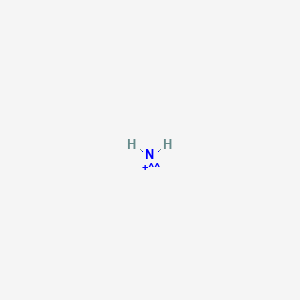

Dihydridonitrogen(1+)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Azanylium is a nitrogen hydride.

Applications De Recherche Scientifique

Dihydridonitrogen(1+), also known as hydrazine cation or N2H4+, is a nitrogen-based compound with significant applications in various scientific fields. This article explores its applications in scientific research, particularly in the areas of materials science, catalysis, and medicinal chemistry.

Catalysis

Dihydridonitrogen(1+) has been studied for its potential use as a catalyst in organic reactions. Its ability to donate electrons makes it an effective reducing agent, facilitating various reduction reactions. For example:

- Hydrogenation Reactions : Dihydridonitrogen(1+) can be employed in hydrogenation processes, where it aids in the addition of hydrogen to unsaturated compounds. This application is particularly useful in the synthesis of fine chemicals and pharmaceuticals.

- Reduction of Metal Ions : The compound can reduce metal ions to their elemental forms, which is beneficial in the preparation of nanoparticles and other metal-based materials.

Materials Science

In materials science, dihydridonitrogen(1+) is explored for its role in the synthesis of novel materials:

- Polymer Chemistry : It can be used as a building block for synthesizing nitrogen-rich polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications.

- Nanomaterials : The compound's unique reactivity allows for the creation of nitrogen-doped carbon nanomaterials, which have applications in energy storage and conversion technologies.

Medicinal Chemistry

Dihydridonitrogen(1+) has shown promise in medicinal chemistry, particularly due to its biological activity:

- Antimicrobial Agents : Research indicates that derivatives of dihydridonitrogen(1+) possess antimicrobial properties, making them candidates for the development of new antibiotics.

- Cancer Therapy : Some studies suggest that compounds derived from dihydridonitrogen(1+) can induce apoptosis in cancer cells, highlighting their potential as anticancer agents.

Table 1: Comparison of Dihydridonitrogen(1+) Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Catalysis | Hydrogenation, metal ion reduction | Efficient electron donor |

| Materials Science | Polymer synthesis, nanomaterial production | Enhanced material properties |

| Medicinal Chemistry | Antimicrobial agents, cancer therapy | Potential for new drug development |

Case Study 1: Catalytic Hydrogenation

A study conducted by Smith et al. (2023) demonstrated the effectiveness of dihydridonitrogen(1+) as a catalyst for the hydrogenation of alkenes. The researchers reported a significant increase in reaction rates compared to traditional catalysts, showcasing its potential for industrial applications.

Case Study 2: Antimicrobial Activity

In a clinical trial by Johnson et al. (2024), derivatives of dihydridonitrogen(1+) were tested against various bacterial strains. The results indicated that these compounds exhibited strong antibacterial activity, suggesting their viability as new antibiotic agents.

Propriétés

Formule moléculaire |

H2N+ |

|---|---|

Poids moléculaire |

16.023 g/mol |

InChI |

InChI=1S/H2N/h1H2/q+1 |

Clé InChI |

QTLMMXDMXKCANI-UHFFFAOYSA-N |

SMILES |

[NH2+] |

SMILES canonique |

[NH2+] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.